DI-Stearoyl-3-SN-phosphatidylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-Stearoyl-3-Sn-Phosphatidylcholine is a phosphatidylcholine, a type of phospholipid. It is a natural constituent of cell membranes and is commonly found in various biological systems. This compound is known for its role in forming lipid bilayers, which are essential components of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-Stearoyl-3-Sn-Phosphatidylcholine can be synthesized through the esterification of glycerophosphocholine with stearic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of soybean phosphatidylcholines. This process results in a high yield of the compound, which is then purified and used in various applications .
Chemical Reactions Analysis
Types of Reactions
Di-Stearoyl-3-Sn-Phosphatidylcholine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Oxidized phosphatidylcholines
Reduction: Reduced phosphatidylcholines
Substitution: Substituted phosphatidylcholines
Scientific Research Applications
Di-Stearoyl-3-Sn-Phosphatidylcholine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Used in the study of cell membrane structure and function.
Medicine: Used in the formulation of lipid-based drug delivery systems, such as liposomes.
Industry: Used in the production of lipid nanoparticles for various applications, including vaccines.
Mechanism of Action
Di-Stearoyl-3-Sn-Phosphatidylcholine exerts its effects by integrating into lipid bilayers and altering their properties. It interacts with various molecular targets, including proteins and other lipids, to modulate membrane fluidity and permeability. This compound also plays a role in signal transduction pathways by serving as a substrate for enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
- Di-Oleoyl-3-Sn-Phosphatidylcholine
- Di-Palmitoyl-3-Sn-Phosphatidylcholine
- Di-Myristoyl-3-Sn-Phosphatidylcholine
Uniqueness
Di-Stearoyl-3-Sn-Phosphatidylcholine is unique due to its high melting point and stability, which make it suitable for use in various applications, including drug delivery systems and lipid nanoparticles. Its long stearoyl chains contribute to its ability to form stable lipid bilayers, which are essential for maintaining cell membrane integrity .
Properties
Molecular Formula |
C44H89NO8P+ |
---|---|
Molecular Weight |
791.2 g/mol |
IUPAC Name |
2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/p+1/t42-/m1/s1 |
InChI Key |
NRJAVPSFFCBXDT-HUESYALOSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Synonyms |
1,2-distearoyl-sn-glycero-3-phosphocholine 1,2-distearoyllecithin 1,2-distearoyllecithin, (+-)-isomer 1,2-distearoyllecithin, (R)-isomer 1,2-distearoyllecithin, (S)-isomer 1,2-distearoylphosphatidylcholine 4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxooctadecyl)oxy)-3,5,9-trioxa-4-phosphahepta cosan-1-aminium hydroxide, inner salt, 4-oxide distearoyl phosphatidylcholine distearoylglycerophosphocholine distearoylphosphatidylcholine distearoylphosphatidylcholine, DL- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.